molecular formula C17H15N3OS2 B11291019 N-benzyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

N-benzyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B11291019
M. Wt: 341.5 g/mol
InChI Key: ABKBGLRDGVFBAI-UHFFFAOYSA-N
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Description

N-benzyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with the pyridazine derivative.

    Benzylation: The final step involves the benzylation of the intermediate compound to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
  • 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide

Uniqueness

N-benzyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide is unique due to the presence of both the thiophene and pyridazine rings, which contribute to its distinct chemical properties and potential applications. The combination of these structural features may result in unique biological activities and reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H15N3OS2

Molecular Weight

341.5 g/mol

IUPAC Name

N-benzyl-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide

InChI

InChI=1S/C17H15N3OS2/c21-16(18-11-13-5-2-1-3-6-13)12-23-17-9-8-14(19-20-17)15-7-4-10-22-15/h1-10H,11-12H2,(H,18,21)

InChI Key

ABKBGLRDGVFBAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CS3

Origin of Product

United States

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